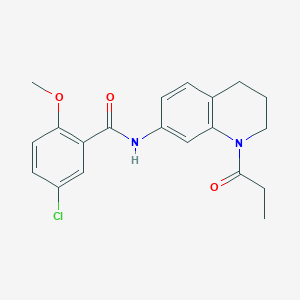
5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide moiety and a tetrahydroquinoline ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while methoxylation can be performed using methanol and an acid catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond between the tetrahydroquinoline ring and the benzamide moiety. This can be achieved through a condensation reaction between the amine group of the tetrahydroquinoline and the carboxylic acid derivative of the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced tetrahydroquinoline derivatives.
Scientific Research Applications
5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide: A compound with similar structural features but different biological activities.
2-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide: Lacks the chloro group, resulting in different chemical and biological properties.
5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-19(24)23-10-4-5-13-6-8-15(12-17(13)23)22-20(25)16-11-14(21)7-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25) |
InChI Key |
YUAGNNXDZBZTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


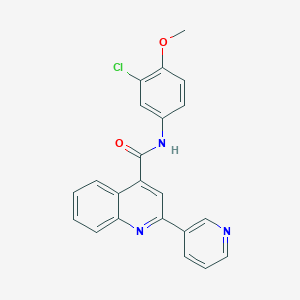
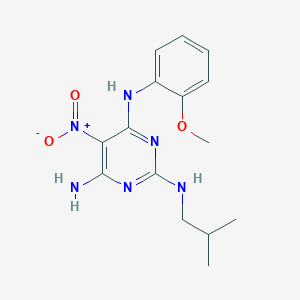
![1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one](/img/structure/B11259406.png)
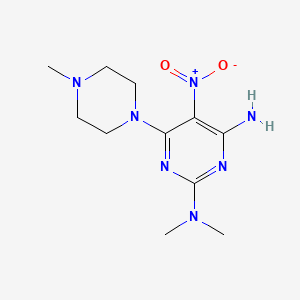
![3-methyl-6-phenyl-N-(1-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11259422.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259430.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B11259441.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259448.png)
![N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide](/img/structure/B11259451.png)
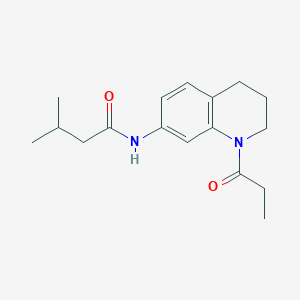
![2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11259466.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259467.png)
![N-(2,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259474.png)
![7-[4-(acetylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259477.png)
